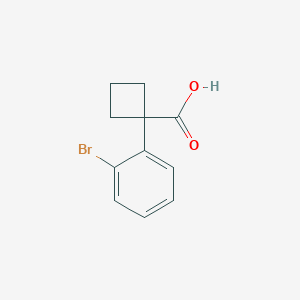
1-(2-Bromophenyl)cyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Bromophenyl)cyclobutane-1-carboxylic acid” is a chemical compound with the molecular formula C11H11BrO2 . It is a derivative of cyclobutane, which is a type of cycloalkane, and carboxylic acid, which is an organic compound that contains a carboxyl group .
Molecular Structure Analysis
The molecular structure of “1-(2-Bromophenyl)cyclobutane-1-carboxylic acid” consists of a cyclobutane ring attached to a carboxylic acid group and a 2-bromophenyl group . The InChI string for this compound is InChI=1S/C11H11BrO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) .
Physical And Chemical Properties Analysis
The molecular weight of “1-(2-Bromophenyl)cyclobutane-1-carboxylic acid” is 255.11 g/mol . It has a XLogP3-AA value of 3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The exact mass and monoisotopic mass of this compound are both 253.99424 g/mol . The topological polar surface area is 37.3 Ų .
Applications De Recherche Scientifique
Structural Analysis
The structural and conformational properties of related compounds, like cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid, have been studied through X-ray diffraction methods. These studies reveal details about the puckered nature of the cyclobutane ring and the spatial arrangement of substituents, which are essential for understanding the chemical behavior of cyclobutane derivatives (Reisner et al., 1983).
Synthesis of Amino Acids
Research has focused on synthesizing various cyclobutane-containing amino acids, such as (+)-(1S,2R) and (−)-(1R,2S)-2-aminocyclobutane-1-carboxylic acids. These are achieved using chiral precursors and photochemical reactions, showcasing the versatility of cyclobutane derivatives in synthesizing biologically significant molecules (Gauzy et al., 2004).
Photodimerization Studies
The behavior of cyclobutane compounds under the influence of ultraviolet light and heat has been explored. For example, Benzo[b]thiophen-3-carboxylic acid 1,1-dioxide, a cyclobutane-related compound, undergoes dimerization under these conditions, providing insights into the reactivity of cyclobutane rings (Davies et al., 1977).
Chemical Transformations
Studies on the chemical transformations of cyclobutane derivatives, such as 1-(arylsulfonyl) bicyclobutanes, reveal the potential to obtain α-amino cyclobutane carboxylic acids, which are valuable in medicinal chemistry (Gaoni, 1988).
Polymerization Studies
Research into ring-opening metathesis polymerization (ROMP) of 1-substituted cyclobutenes, including cyclobutane derivatives, has broadened the understanding of polymer science. These studies contribute to the development of new polymeric materials with unique properties (Song et al., 2010).
Exploration of Cyclobutane Group
Historical research provides a comprehensive overview of the cyclobutane group, including its occurrence, formation, general properties, and synthesis methods. This foundational knowledge is critical for modern applications in various scientific fields (Uff, 1964).
Radiochemistry
The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography, highlights the use of cyclobutane derivatives in the field of radiochemistry and medical imaging (Shoup & Goodman, 1999).
Propriétés
IUPAC Name |
1-(2-bromophenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKIWDAWRORBMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632646 |
Source


|
| Record name | 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)cyclobutane-1-carboxylic acid | |
CAS RN |
151157-44-7 |
Source


|
| Record name | 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80632646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromophenyl)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

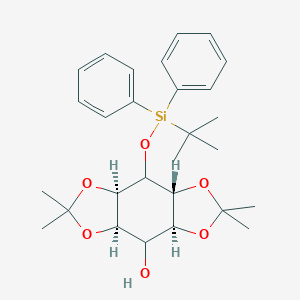
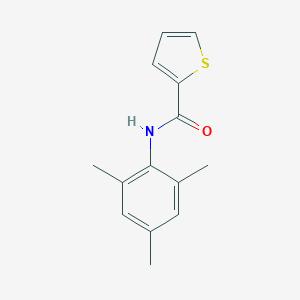
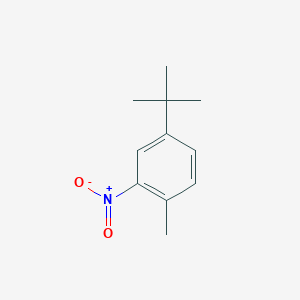
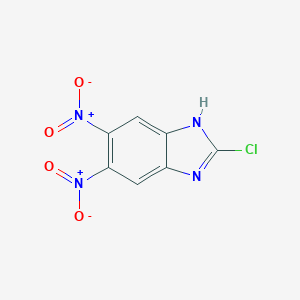
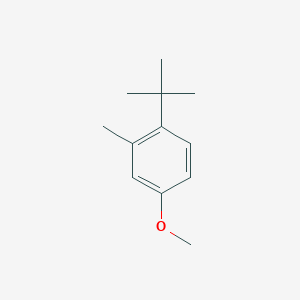
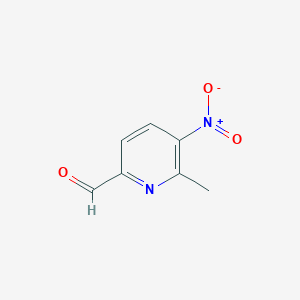
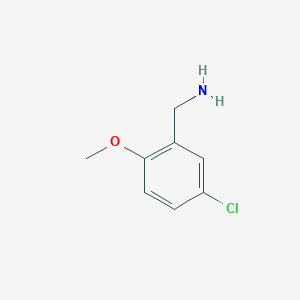
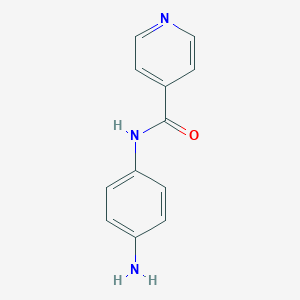
![4-methyl-1-[3-(trifluoromethyl)benzyl]-2(1H)-quinolinone](/img/structure/B183566.png)
![5-Nitro-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B183572.png)
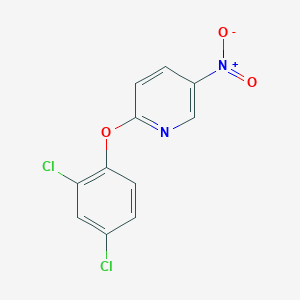
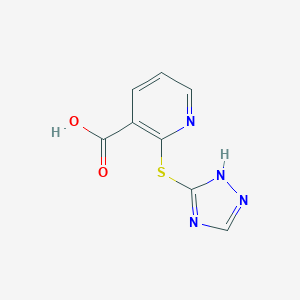
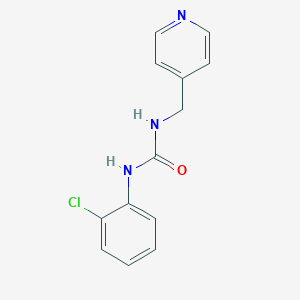
![1-(5-Chloropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B183578.png)